1,10-Dibromodecane-D20

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

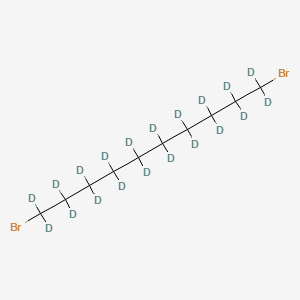

1,10-Dibromodecane-D20 is the deuterium labeled 1,10-Dibromodecan . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

1,10-Dibromodecane can be synthesized from 1,10-Decanediol . The deuterium labeled version, this compound, is likely synthesized through a similar process with deuterium incorporation.Molecular Structure Analysis

The molecular formula of this compound is C10D20Br2 . The structure includes a ten-carbon chain with bromine atoms attached at the first and tenth carbons, and all the hydrogen atoms replaced by deuterium .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,10-Dibromodecane include a density of 1.4±0.1 g/cm3, boiling point of 297.9±8.0 °C at 760 mmHg, and a flash point of 153.4±17.7 °C . The properties of this compound would be similar, but the exact values may vary due to the presence of deuterium .Scientific Research Applications

Crystal Structure and Infrared Intensity Analysis : A study by Kanesaka et al. (2004) detailed the crystal structure of 1,10-dibromodecane, revealing its monoclinic system properties and providing insights into molecular interactions based on infrared spectra in different states (Kanesaka et al., 2004).

Electrochemical Reduction Studies : Bart and Peters (1990) investigated the electrochemical reduction of 1,10-dibromodecane at mercury cathodes in dimethylformamide, contributing to understanding the reduction process and potential applications in electrochemistry (Bart & Peters, 1990).

Molecular Dynamics Simulation : George and Harris (1994) conducted a molecular dynamics simulation of the 1,10-dibromodecane/urea inclusion compound, providing insights into the structural properties of 1,10-dibromodecane molecules within the urea tunnel structure (George & Harris, 1994).

Polymerization Reaction Kinetics : Bedle et al. (1998) focused on the reaction kinetics of a condensation polymer between 1,10-dibromodecane and hexamethylenediamine, which is useful as a bile acid sequestrant for treating elevated cholesterol (Bedle et al., 1998).

Guest Molecules in Urea Inclusion Compounds : Research by Aliev et al. (1996) utilized X-ray diffraction and solid-state NMR to study the structural and dynamic properties of the 1,10-dibromodecane/urea inclusion compound (Aliev et al., 1996).

Conformations and Orientational Order in Nematic Melt : A study by Sherwood et al. (1994) examined the conformations and orientational order of 1,10-dibromodecane-D20 in a nematic melt, contributing to the understanding of liquid crystalline properties (Sherwood et al., 1994).

Solid-State NMR Studies on Guest Ordering and Dynamics : Yang and Müller (2007) used solid-state NMR spectroscopy to explore the guest dynamics and conformational order of 1,10-dibromodecane in urea inclusion compounds (Yang & Müller, 2007).

Photocatalytic Degradation of Chlorinated Alkanes : El-Morsi et al. (2000) studied the photocatalytic degradation of 1,10-dichlorodecane in aqueous suspensions of TiO2, indicating potential environmental applications (El-Morsi et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

1,10-Dibromodecane-D20 is a deuterium-labeled compound Deuterium-labeled compounds are generally used as tracers in drug development processes .

Mode of Action

It’s known that deuterium-labeled compounds are often used in drug development for their unique properties . Deuterium, being a stable isotope of hydrogen, can form stronger bonds with carbon, which can potentially affect the metabolic stability of a drug .

Biochemical Pathways

Deuterium-labeled compounds are often used as tracers in biochemical studies to track the metabolic pathways of drugs .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This is due to the stronger carbon-deuterium bonds, which can result in slower metabolism and potentially improved pharmacokinetic properties .

Result of Action

As a deuterium-labeled compound, it’s primarily used as a tracer in drug development and biochemical studies .

Action Environment

Like other deuterium-labeled compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

1,10-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosadeuteriodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQHJCOHNAFHRE-KHKAULECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: 1,10-Dibromodecane-D20 serves as a deuterated spacer unit within the semiflexible polyether. This deuteration is key for using deuteron NMR to study the polyether's behavior in the nematic melt phase. Specifically, the deuterium atoms in the this compound allow researchers to probe the conformation and orientation of the spacer units relative to the nematic director axis. []

A: Deuteron NMR reveals that the C-D bonds within the this compound units maintain a consistent orientation of approximately 70° relative to the local nematic director, even while undergoing rapid reorientation. This finding suggests that the this compound spacers adopt highly extended trans conformations and exhibit a high degree of orientational order within the nematic melt. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)

![1,3-Dioxolo[3,4]pyrrolo[1,2-b]isoxazole (9CI)](/img/no-structure.png)